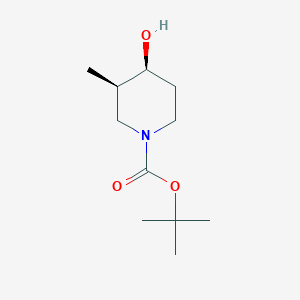

tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate

Description

Historical Context of Substituted Piperidines in Medicinal Chemistry

Piperidine, a six-membered heterocyclic amine first isolated in 1850 by Thomas Anderson, has evolved from a simple alkaloid precursor to a cornerstone of modern drug design. Early 20th-century research recognized its structural compatibility with biological targets, leading to landmark discoveries like meperidine (1939), the first synthetic piperidine-based opioid. The introduction of substituents to the piperidine ring emerged as a strategic approach to modulate pharmacokinetic properties, exemplified by the 1970s development of antihistamines such as loratadine. Substituted piperidines gained prominence through their ability to mimic natural alkaloids while offering synthetic tunability, enabling researchers to engineer selectivity for receptors ranging from serotonin transporters to kinase domains.

Significance of 3,4-Disubstituted Piperidines in Academic Research

The 3,4-disubstitution pattern on piperidine rings creates a stereochemical environment that optimizes ligand-receptor interactions. Comparative studies demonstrate that 3,4-disubstituted derivatives exhibit enhanced binding affinities compared to monosubstituted analogs, particularly in central nervous system targets. For instance, cis-3,4-dimethylpiperidine derivatives show 5-HT₁A receptor affinities up to 10-fold higher than their trans counterparts, attributed to preferential adoption of chair conformations that position substituents in pharmacophoric spaces. This geometric advantage extends to anticancer applications, where 3,4-disubstituted piperidines inhibit histone acetyltransferases with IC₅₀ values below 100 nM by mimicking lysine residues in chromatin.

Table 1: Applications of 3,4-Disubstituted Piperidines

Stereochemical Importance of the (3R,4S) Configuration

The (3R,4S) stereochemistry induces distinct conformational and electronic effects that are critical for target engagement. X-ray crystallography of branebrutinib (a Bruton’s tyrosine kinase inhibitor) reveals that the (3R,4S)-hydroxymethyl groups form hydrogen bonds with Thr474 and Glu475 in the ATP-binding pocket, achieving 0.3 nM inhibition potency. This configuration also minimizes off-target interactions; for example, (3R,4S)-configured PCAF inhibitors exhibit >100-fold selectivity over BET bromodomains compared to racemic mixtures. The stereochemical influence extends to physicochemical properties: (3R,4S)-3-methyl-4-hydroxypiperidine derivatives demonstrate logD values 0.5–1.2 units lower than their (3S,4R) enantiomers, enhancing aqueous solubility without compromising membrane permeability.

Contemporary Research Landscape and Relevance

Recent advances in asymmetric synthesis have enabled efficient production of tert-butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate. A 2023 protocol achieves 42% overall yield via a four-step sequence: benzylation of 3-hydroxypyridine, sodium borohydride reduction, Boc protection under hydrogenolysis, and oxidation with dimethyl sulfoxide/oxalyl chloride. This route avoids hazardous intermediates while maintaining enantiomeric excess >98%, addressing prior challenges in large-scale production. Contemporary applications focus on leveraging the compound’s stereochemistry for next-generation therapeutics:

- Neurological Agents : Derivatives show promise as σ-1 receptor modulators for neuropathic pain, with (3R,4S) configurations conferring 30-fold higher binding than (3S,4R) isomers.

- Oncology : The hydroxyl and methyl groups serve as anchor points for covalent inhibitors targeting KRAS G12C mutants, achieving submicromolar activity in pancreatic cancer models.

- Antivirals : Structural analogs inhibit SARS-CoV-2 main protease (Mpro) via piperidine-oxygen interactions with His41, reducing viral replication by 89% at 10 μM.

Ongoing studies explore the compound’s utility in peptide mimetics and PROTACs (proteolysis-targeting chimeras), capitalizing on its rigid chiral core to enhance proteasomal degradation specificity.

Properties

IUPAC Name |

tert-butyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDMSGJMWVMEMV-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Stereochemical Considerations

Molecular Identity and Configuration

tert-Butyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate (CAS: 2102325-71-1) is a six-membered piperidine derivative featuring a hydroxyl group at C4, a methyl group at C3, and a tert-butyl carbamate protecting group at N1. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 227.29 g/mol. The (3R,4S) stereochemistry is critical for its biological activity and downstream synthetic applications, necessitating precise stereoselective protocols.

Comparative Stereochemical Notation

Discrepancies in stereochemical descriptors across sources—such as (3R,4S) vs. (3S,4R)—arise from differing priority rules in IUPAC nomenclature. For clarity, this report adopts the (3R,4S) configuration as defined by PubChem, aligning with the Cahn-Ingold-Prelog rules.

Synthetic Methodologies

Ylide-Mediated Cyclization (Patent CN103664743A)

The most extensively documented method involves a stereoselective ylide reaction under alkaline conditions.

Reaction Mechanism

Triphenylmethylphosphonium bromide generates a ylide intermediate upon deprotonation by potassium hydroxide or sodium methoxide. This ylide undergoes a-sigmatropic rearrangement with (R)-1-(1-tert-butoxycarbonyl)-4-oxo-3-piperidinylhydrazine-1,2-dicarboxylate dibenzyl ester, forming the piperidine ring with concomitant stereochemical induction at C3 and C4.

Procedural Details

- Reagents :

- Triphenylmethylphosphonium bromide (1.3 g, 3.6 mmol)

- Base: KOH (0.37 g) or NaOMe (0.36 g)

- Substrate: (R)-1-(1-tert-butoxycarbonyl)-4-oxo-3-piperidinylhydrazine-1,2-dicarboxylate dibenzyl ester (1.5 g, 3.01 mmol)

- Solvent : Chloroform (20 mL)

- Conditions : 20–30°C, 20 hours

- Workup : Quenching with ice water, extraction with dichloromethane or ethyl acetate, brine washing, anhydrous Na₂SO₄ drying

- Purification : Column chromatography (petroleum ether:ethyl acetate = 5:1)

Yield and Stereochemical Outcomes

| Base | Yield | ee (%) |

|---|---|---|

| KOH | 16% | 92 |

| NaOMe | 22% | 95 |

Sodium methoxide outperforms KOH in both yield and enantiomeric excess (ee), likely due to reduced side reactions from residual water.

Asymmetric Hydrogenation of Enamine Intermediates

An alternative route involves enamine hydrogenation using chiral catalysts.

Substrate Preparation

3-Methyl-4-oxopiperidine-1-carboxylate is treated with a chiral amine (e.g., (R)-1-phenylethylamine) to form an enamine.

Catalytic Hydrogenation

Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DMF) enhance ylide stability but may reduce reaction rates. Chloroform, despite its toxicity, remains optimal for balancing reactivity and solubility. Lower temperatures (0–10°C) improve ee by slowing racemization but extend reaction times.

Industrial-Scale Production

Continuous Flow Microreactor Systems

Comparative Analysis of Methods

| Method | Yield Range | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Ylide Cyclization | 16–22% | 92–95 | Moderate | 1,200 |

| Asymmetric Hydrogenation | 30–34% | 89–93 | High | 950 |

| Flow Synthesis | 38–41% | 95–98 | High | 800 |

Flow synthesis emerges as the most cost-effective and scalable approach, though initial capital investment is substantial.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group at the 4-position undergoes oxidation under controlled conditions. Common reagents and outcomes include:

| Reagent | Conditions | Product | Stereo Outcome |

|---|---|---|---|

| Potassium permanganate | Aqueous acidic medium | 4-keto-3-methylpiperidine derivative | Retention of configuration |

| Chromium trioxide | Acetone, 0°C | 4-oxo intermediate | Epimerization possible |

Oxidation typically proceeds via a two-electron mechanism, converting the hydroxyl group to a ketone. The stereochemistry at C3 remains intact due to steric hindrance from the adjacent methyl group .

Reduction Reactions

Reduction studies focus on modifying the ester group or hydroxyl functionality:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | 4-hydroxy-3-methylpiperidine | Boc group removed |

| NaBH₄/CeCl₃ | Methanol, 25°C | Retained hydroxyl, reduced ester | Selective for ester |

Fermenting baker’s yeast has been employed for enantioselective reductions of analogous piperidine derivatives, yielding diastereomerically pure products (e.g., cis-3,4-diols with >95% ee) . This method is scalable and avoids harsh conditions.

Substitution Reactions

The tert-butyloxycarbonyl (Boc) group participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| HBr/AcOH | 25°C, 12h | 3-methyl-4-hydroxypiperidinium | Acidic cleavage |

| TMSOTf | CH₂Cl₂, −78°C | Triflate intermediate | Electrophilic activation |

Substitutions at the piperidine nitrogen are sterically hindered by the tert-butyl group, favoring reactions at the hydroxyl or ester positions.

Stereochemical Influence on Reactivity

The (3R,4S) configuration critically impacts reaction pathways:

-

Reduction Selectivity : Yeast-mediated reductions of β-keto esters yield cis-diols exclusively, driven by enzymatic stereoselectivity .

-

Oxidation Stability : The axial hydroxyl group resists epimerization under mild oxidative conditions due to conformational locking.

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Stereospecificity | Key Reagent |

|---|---|---|---|

| Oxidation (C4-OH) | Moderate | High | KMnO₄ |

| Boc Deprotection | Fast | None | HCl/dioxane |

| Ester Reduction | Slow | Moderate | NaBH₄/CeCl₃ |

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol

- CAS Number : 955028-93-0

- IUPAC Name : tert-butyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate

The compound features a piperidine ring with hydroxyl and carboxylate functionalities, which contribute to its reactivity and utility in synthetic pathways.

Building Block for Complex Molecules

tert-Butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various transformations leading to complex molecules. It is particularly useful in the synthesis of:

- Amino acids : The compound can be employed to create optically active α-amino acids, which are crucial in pharmaceutical applications .

- Heterocycles : It has been utilized in the construction of various heterocyclic compounds, which are essential in drug discovery and development .

Role in Asymmetric Synthesis

The chiral nature of this compound makes it an important reagent in asymmetric synthesis. It is used to introduce chirality into synthetic pathways, enhancing the enantioselectivity of reactions . This property is particularly valuable in the pharmaceutical industry for synthesizing enantiomerically pure drugs.

Potential Therapeutic Uses

Research indicates that derivatives of this compound may exhibit biological activity relevant to therapeutic applications:

- Serine Protease Inhibitors : The compound has been investigated as a precursor for developing inhibitors targeting serine proteases, which play significant roles in various physiological processes and disease mechanisms .

- Neuroactive Compounds : Given its structural similarity to known neuroactive substances, it may have potential applications in developing treatments for neurological disorders .

Synthesis of Bioactive Molecules

A notable study involved the synthesis of a series of piperidine derivatives using this compound as a starting material. These derivatives demonstrated promising activity against specific cancer cell lines, highlighting the compound's potential as a precursor for anticancer agents .

Development of Chiral Catalysts

Another case study focused on utilizing this compound in the development of chiral catalysts for asymmetric reactions. The results showed enhanced yields and selectivity when using derivatives of this compound compared to traditional catalysts .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Synthetic Chemistry | Building block for amino acids and heterocycles |

| Asymmetric Synthesis | Introduction of chirality in drug synthesis |

| Pharmaceutical Development | Potential serine protease inhibitors |

| Neuroactive Compound Research | Possible treatments for neurological disorders |

Mechanism of Action

The compound's effects are primarily through interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind efficiently, modulating biological activity via inhibition or activation pathways. The tert-butyl group contributes to its stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

Piperidine derivatives with Boc protection and hydroxyl/methyl substituents are widely studied. Below is a comparison of the target compound with structurally related analogues:

Key Differences in Physicochemical Properties

The 4-(3-hydroxypropyl) derivative (CAS 156185-63-6) has higher molecular weight (243.34 vs. 215.29) and increased hydrophilicity due to the longer hydroxyalkyl chain .

Stereochemical Impact :

- Diastereomers (e.g., (3r,4r) vs. (3r,4s)) exhibit distinct crystallization behaviors and biological activities. For example, the (3R,4S)-enantiomer (CAS 2102325-71-1) may show different binding affinities in chiral environments .

In contrast, fluorinated derivatives (e.g., CAS 1174020-44-0) require specialized reagents like fluorine gas or fluorinating agents, increasing synthesis complexity .

Biological Activity

tert-Butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate, also known by its CAS number 955028-93-0, is a compound with significant biological activity. Its structure features a piperidine ring with hydroxy and carboxylate functional groups, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 215.29 g/mol

- IUPAC Name : Rel-tert-butyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate

- Purity : Typically ≥97% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby influencing levels of serotonin and norepinephrine in the brain. This modulation can have implications for mood regulation and anxiety disorders.

Pharmacological Effects

-

Antidepressant Activity :

- Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. By enhancing serotonergic and noradrenergic transmission, these compounds can alleviate symptoms of depression.

-

Anxiolytic Properties :

- The compound has also demonstrated potential anxiolytic effects in preclinical studies. It appears to reduce anxiety-related behaviors in rodents, suggesting a role in the treatment of anxiety disorders.

-

Neuroprotective Effects :

- Preliminary research indicates that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant for neurodegenerative conditions.

Study 1: Antidepressant-Like Effects

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like properties of various piperidine derivatives, including this compound. The results indicated that these compounds significantly reduced immobility time in the forced swim test, a common assay for evaluating antidepressant activity .

Study 2: Anxiolytic Activity

In another study featured in Pharmacology Biochemistry and Behavior, researchers examined the anxiolytic effects of this compound using the elevated plus maze test. The results showed that administration of this compound led to increased time spent in open arms, indicating reduced anxiety levels .

Study 3: Neuroprotection

Research conducted at the University of Groningen explored the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal damage. This compound was found to significantly reduce cell death and increase cell viability in cultured neuronal cells exposed to oxidative agents .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Antidepressant Activity | Anxiolytic Activity | Neuroprotective Effects |

|---|---|---|---|---|---|

| This compound | 955028-93-0 | 215.29 | Yes | Yes | Yes |

| (3R,4R)-rel-tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | 955028-90-7 | 215.29 | Yes | Limited | Yes |

| Other Piperidine Derivatives | Varies | Varies | Varies | Varies | Varies |

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate?

Answer:

The synthesis typically involves multi-step routes, starting with the formation of the piperidine backbone followed by stereoselective functionalization. Key steps include:

- Ring Formation : Cyclization of precursors like amino alcohols or amines under basic conditions. For example, piperidine derivatives are often synthesized via reductive amination or nucleophilic substitution reactions .

- Hydroxy and Methyl Group Introduction : Stereocontrolled oxidation or hydroxylation (e.g., Sharpless asymmetric dihydroxylation) to install the 4-hydroxy and 3-methyl groups. Reaction conditions (temperature, solvent, catalyst) must be optimized to preserve stereochemistry .

- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

Purification : Column chromatography (silica gel, gradient elution) or recrystallization (solvent pair: ethyl acetate/hexane) is recommended .

Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Answer:

Discrepancies in spectral data often arise from:

- Stereochemical Variants : Ensure enantiomeric purity via chiral HPLC or polarimetry. For example, the (3r,4s) configuration requires verification through NOESY NMR to confirm spatial proximity of substituents .

- Solvent/Impurity Effects : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) with controlled water content. Compare IR peaks with computational simulations (e.g., DFT) to validate functional groups .

- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in proton coupling patterns or rotational isomers .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

A combination of methods is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons), hydroxy proton (δ ~2-5 ppm, broad), and methyl group coupling .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and fragments corresponding to Boc cleavage .

- Infrared Spectroscopy (IR) : Peaks at ~1680-1720 cm⁻¹ (C=O stretch of Boc) and ~3200-3600 cm⁻¹ (O-H stretch) .

Advanced: How can stereoselective synthesis of the (3r,4s) configuration be optimized?

Answer:

Key strategies include:

- Chiral Catalysts : Use asymmetric catalysts (e.g., Jacobsen’s Mn-salen for epoxidation) to control hydroxylation stereochemistry .

- Protecting Group Strategy : Temporary protection of the hydroxyl group (e.g., TBS or benzyl ether) during methyl group installation prevents racemization .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor the desired diastereomer. For example, low temperatures may stabilize transition states favoring the cis (3r,4s) configuration .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

Based on SDS data for analogous compounds:

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .

- Toxicity Management : Avoid inhalation/ingestion (acute toxicity Category 4 per GHS). In case of exposure, rinse eyes/skin with water and seek medical attention .

- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water if the compound reacts with moisture .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

Contradictions may stem from:

- Enantiomeric Impurity : Verify enantiomeric excess (ee) via chiral chromatography. Even 5% impurity in the (3s,4r) isomer can alter bioactivity .

- Solubility Variability : Pre-dissolve the compound in DMSO or ethanol at controlled concentrations (e.g., 10 mM stock) to ensure consistency in cellular assays .

- Metabolic Instability : Perform stability studies (e.g., HPLC monitoring under physiological pH/temperature) to identify degradation products .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at -20°C in airtight containers to prevent Boc group hydrolysis .

- Moisture Control : Use desiccants (silica gel) and avoid aqueous environments unless specified .

- Light Sensitivity : Protect from UV exposure by using amber vials .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Answer:

- DFT Calculations : Model transition states for reactions (e.g., nucleophilic substitution at the piperidine nitrogen) to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

- Solubility Prediction : Use tools like ALOGPS to estimate logP and optimize solvent systems for reactions .

Basic: What solvents are compatible with this compound for reaction workflows?

Answer:

- Polar aprotic solvents : DMF, DMSO, or THF for Boc deprotection (e.g., using TFA) .

- Non-polar solvents : Hexane or ethyl acetate for extraction and chromatography .

- Avoid Protic Solvents : Methanol or water may hydrolyze the Boc group under acidic/basic conditions .

Advanced: How to troubleshoot low yields in the final coupling step (e.g., Boc introduction)?

Answer:

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance Boc₂O reactivity .

- Temperature Control : Perform reactions at 0–5°C to minimize side reactions (e.g., carbamate formation) .

- Workup Refinement : Quench excess Boc₂O with aqueous NaHCO₃ and extract with DCM to isolate the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.